AMPK activator 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

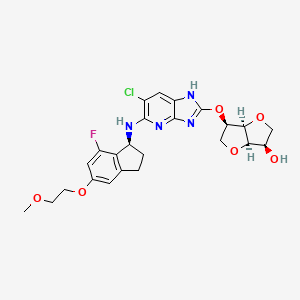

Properties

Molecular Formula |

C24H26ClFN4O6 |

|---|---|

Molecular Weight |

520.9 g/mol |

IUPAC Name |

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[[(1S)-7-fluoro-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]amino]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |

InChI |

InChI=1S/C24H26ClFN4O6/c1-32-4-5-33-12-6-11-2-3-15(19(11)14(26)7-12)27-22-13(25)8-16-23(29-22)30-24(28-16)36-18-10-35-20-17(31)9-34-21(18)20/h6-8,15,17-18,20-21,31H,2-5,9-10H2,1H3,(H2,27,28,29,30)/t15-,17+,18+,20+,21+/m0/s1 |

InChI Key |

RWALQNUYYICDCM-UMBWAWJWSA-N |

Isomeric SMILES |

COCCOC1=CC2=C([C@H](CC2)NC3=C(C=C4C(=N3)N=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)Cl)C(=C1)F |

Canonical SMILES |

COCCOC1=CC2=C(C(CC2)NC3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)C(=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMPK Activator 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. Its activation has emerged as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes. AMPK activator 10 is a potent, orally active small molecule that has demonstrated significant anti-diabetic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on downstream signaling pathways, presenting key quantitative data, and outlining relevant experimental protocols.

Introduction to AMPK Signaling

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular energy stress, such as an increased AMP:ATP ratio.[1][2][3][4] Activation of AMPK is a multi-step process involving allosteric regulation and phosphorylation. The binding of AMP or ADP to the γ subunit induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, primarily liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[2]

Once activated, AMPK orchestrates a metabolic switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways. This is achieved through the direct phosphorylation of numerous downstream targets, leading to:

-

Increased glucose uptake and glycolysis: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissue.

-

Enhanced fatty acid oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby promoting fatty acid oxidation.

-

Inhibition of anabolic processes: AMPK activation suppresses energy-intensive processes such as the synthesis of cholesterol, triglycerides, and proteins, in part through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.

Mechanism of Action of this compound

This compound is a novel benzimidazole derivative identified as a highly potent activator of AMPK. Its primary mechanism of action is the direct activation of the AMPK enzyme complex.

Direct Allosteric Activation

While the precise binding site of this compound on the AMPK complex has not been explicitly detailed in the available literature, its potent activation in cell-free assays suggests a direct interaction. Similar to other direct AMPK activators like A-769662, it is likely that this compound binds to a site on the AMPK complex that causes a conformational change, leading to its activation. This allosteric activation enhances the phosphorylation of downstream targets.

Downstream Signaling Effects

The activation of AMPK by this compound leads to the phosphorylation of key downstream targets, most notably Acetyl-CoA Carboxylase (ACC). Phosphorylation of ACC at Ser79 (in ACC1) leads to its inactivation, a hallmark of AMPK activation. This event shifts cellular metabolism from fatty acid synthesis towards fatty acid oxidation.

In vivo, the activation of AMPK by this compound results in a significant glucose-lowering effect. This is consistent with the known roles of AMPK in stimulating glucose uptake in peripheral tissues and suppressing hepatic gluconeogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay System | Reference |

| EC₁₅₀ | 44.3 nM | Cell-ELISA |

Table 1: In Vitro Potency of this compound. The EC₁₅₀ represents the concentration of the compound that elicits 50% of the maximal response in a cell-based ELISA assay.

| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| KKAy mice | 0.3, 1, 3 mg/kg (twice daily) | Oral | 21 days | Dose-dependent suppression of the increase in hemoglobin A1c (ΔHbA1c), indicating a glucose-lowering effect. | |

| Rats | 0.06, 0.19, 0.56, 1.67, 5 mg/kg (single dose) | Oral | Single | Dose-dependent increase in the phosphorylation of ACC in vivo. |

Table 2: In Vivo Efficacy of this compound. These studies demonstrate the oral bioavailability and anti-diabetic effects of the compound in rodent models.

| Parameter | Value | Animal Model | Administration Route | Reference |

| Cₘₐₓ | 65.4 ng/mL | Rats | 1.0 mg/kg, Oral | |

| AUC | 347 ng•h/mL | Rats | 1.0 mg/kg, Oral | |

| CL | 9.02 mL/min•kg | Rats | 0.5 mg/kg, IV |

Table 3: Pharmacokinetic Properties of this compound in Rats. Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; CL: Clearance.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of AMPK Activator 10 in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a master regulator of cellular and whole-body energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes. Activation of AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, energy-consuming processes like lipogenesis. This guide provides an in-depth technical overview of a novel, potent, and orally active benzimidazole derivative, AMPK activator 10 (also known as compound 14d), detailing its mechanism of action, biological functions in metabolic regulation, and key experimental data. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of direct AMPK activation.

Introduction to AMPK Signaling

AMPK is a highly conserved serine/threonine kinase that functions as a cellular energy sensor. It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, or exercise. The activation process involves the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ).

Once activated, AMPK orchestrates a comprehensive metabolic switch to restore energy balance. It phosphorylates numerous downstream targets, leading to:

-

Increased Glucose Uptake: Primarily in skeletal muscle, through the translocation of GLUT4 transporters to the cell membrane.

-

Enhanced Fatty Acid Oxidation: Through the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), which reduces the levels of malonyl-CoA, an inhibitor of mitochondrial fatty acid import.

-

Inhibition of Anabolic Pathways: Including the suppression of fatty acid, cholesterol, and protein synthesis to conserve ATP.

Given these effects, pharmacological activators of AMPK hold significant promise for the treatment of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease.

This compound: A Novel Benzimidazole Derivative

This compound is a novel, highly potent benzimidazole derivative identified for its ability to directly activate AMPK, with a particular potency for the β2-containing isoform, which is important for glucose homeostasis[1]. Its discovery represents a significant advancement in the development of specific, direct-acting AMPK activators with favorable drug-like properties.

Mechanism of Action

This compound functions as a direct, allosteric activator. Unlike indirect activators (e.g., metformin), which modulate the cellular AMP:ATP ratio, direct activators bind to the AMPK complex itself, inducing a conformational change that promotes its activation. Studies on compound 14d (this compound) show it potently activates AMPK, leading to the phosphorylation of its downstream target, ACC. This direct mechanism offers the potential for greater specificity and a more targeted therapeutic effect.

References

The Role of AMPK Activator 10 in Autophagy: A Technical Guide

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific role of "AMPK activator 10," also known as compound 14d, in the process of autophagy. This technical guide will, therefore, provide a comprehensive overview of the well-established role of AMP-activated protein kinase (AMPK) activation in autophagy, which can serve as a framework for understanding the potential effects of potent AMPK activators like this compound.

Introduction to this compound

This compound is a novel, orally active and potent benzimidazole derivative that directly activates the β2-isoform of AMPK. Its primary characterization has been in the context of metabolic disorders, where it has demonstrated significant glucose-lowering effects.

Chemical and Pharmacological Properties

| Property | Value | Reference |

| Compound Name | This compound (compound 14d) | [1] |

| Chemical Class | Benzimidazole derivative | [1] |

| Mechanism of Action | Direct AMPK activator | [1] |

| In Vitro Potency (EC150) | 44.3 nM (cell-ELISA) | [1] |

| Known Biological Effects | Increases phosphorylation of ACC, exhibits a glucose-lowering effect in diabetic animal models. | [1] |

The Central Role of AMPK in Autophagy Regulation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining cellular homeostasis. Autophagy is a catabolic process responsible for the degradation of cellular components to recycle nutrients and eliminate damaged organelles. The activation of AMPK is a key signal for the induction of autophagy, particularly under conditions of nutrient or energy stress.

The regulation of autophagy by AMPK is complex, involving both direct and indirect mechanisms that can lead to either the activation or, in some contexts, the inhibition of the autophagic process.

The Canonical AMPK-mTOR-ULK1 Signaling Pathway

Under normal nutrient conditions, the mechanistic target of rapamycin complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating and inhibiting the Unc-51 like autophagy activating kinase 1 (ULK1) complex.

When cellular energy levels are low, AMPK is activated and initiates autophagy through a dual mechanism:

-

Inhibition of mTORC1: AMPK can phosphorylate and inhibit components of the mTORC1 signaling pathway, thereby relieving the inhibitory effect of mTORC1 on the ULK1 complex.

-

Direct Activation of ULK1: AMPK can directly phosphorylate ULK1 at multiple sites, leading to its activation and the initiation of autophagosome formation.

Figure 1: Core AMPK signaling pathway to autophagy initiation.

Context-Dependent Inhibitory Role of AMPK on Autophagy

Recent studies have revealed a more nuanced role for AMPK in autophagy regulation. Under certain conditions, such as prolonged glucose starvation, AMPK activation can paradoxically suppress autophagy. This inhibitory effect is thought to be a mechanism to conserve cellular resources during severe energy stress by preventing the energy-consuming process of autophagy. The precise molecular mechanisms underlying this inhibitory role are still under investigation but may involve differential phosphorylation of ULK1 or other autophagy-related proteins.

Quantitative Data on AMPK Activators and Autophagy

While no specific data exists for this compound, the effects of other well-characterized AMPK activators on autophagy have been documented.

| AMPK Activator | Cell Type | Concentration | Effect on Autophagy Markers | Reference |

| AICAR | Various | 0.5-2 mM | Increased LC3-II, decreased p62 | |

| A-769662 | MEFs | 50-100 µM | Increased LC3-II, ULK1 phosphorylation | |

| Metformin | Primary Hepatocytes | 2 mM | Increased ULK1 phosphorylation (Ser555) | |

| Phenformin | MEFs | 10 µM | Increased ULK1 phosphorylation (Ser467, Ser555) | |

| Compound 991 | MEFs | 1-10 µM | Blunted autophagy induced by amino acid withdrawal |

Experimental Protocols for Assessing the Role of AMPK Activators in Autophagy

The following are detailed methodologies for key experiments to determine the effect of a novel AMPK activator, such as this compound, on autophagy.

Western Blot Analysis of Autophagy Markers

This protocol is used to quantify the levels of key autophagy-related proteins.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) at an appropriate density. Treat cells with the AMPK activator at various concentrations and time points. Include positive (e.g., rapamycin) and negative (vehicle control) controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B (to detect LC3-I and LC3-II), p62/SQSTM1, phospho-AMPK, total AMPK, phospho-ULK1, and total ULK1. Use a loading control antibody (e.g., GAPDH, β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Immunofluorescence for LC3 Puncta Formation

This method visualizes the formation of autophagosomes.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the AMPK activator as described above.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block with 5% BSA in PBS and incubate with an anti-LC3B primary antibody.

-

Secondary Antibody and Staining: Incubate with a fluorescently-labeled secondary antibody and counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and visualize using a fluorescence microscope.

-

Analysis: Quantify the number of LC3 puncta per cell. An increase in puncta formation suggests an increase in autophagosome number.

Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.

-

Cell Treatment: Treat cells with the AMPK activator in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the treatment period.

-

Western Blot Analysis: Perform Western blotting for LC3B as described in protocol 4.1.

-

Analysis: A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the AMPK activator alone indicates an increase in autophagic flux (i.e., a true induction of autophagy).

Figure 2: Experimental workflow to assess the effect of an AMPK activator on autophagy.

Conclusion

While "this compound" is a potent and specific activator of AMPK, its direct effects on autophagy have not yet been reported. Based on the extensive body of research on AMPK's role in cellular metabolism, it is highly probable that this compound will modulate autophagy. The canonical signaling pathway suggests that it would induce autophagy through the inhibition of mTORC1 and direct activation of ULK1. However, the emerging evidence of a context-dependent inhibitory role for AMPK warrants careful and thorough investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise role of this compound in the complex and vital process of autophagy. Such studies will be critical for understanding its full therapeutic potential and its broader implications for cellular homeostasis.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Potent AMPK Activator PF-06409577

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation under conditions of low cellular energy (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes, making it a highly attractive therapeutic target for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PF-06409577, a potent and selective direct activator of AMPK.

Discovery of PF-06409577

PF-06409577, chemically known as 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, was identified through a dedicated drug discovery program aimed at developing direct AMPK activators for the potential treatment of diabetic nephropathy. The discovery process began with a high-throughput screening (HTS) campaign that identified an indazole amide as an initial hit. Subsequent optimization efforts, focusing on truncating the molecule to its minimal pharmacophore, led to an indazole acid lead compound.

Further structure-activity relationship (SAR) studies guided the optimization of the core and aryl appendage to enhance oral absorption and potency. This iterative process ultimately resulted in the identification of the indole acid, PF-06409577, as a clinical candidate with an excellent balance of properties.

Synthesis of PF-06409577

The synthesis of PF-06409577 has evolved from initial discovery routes to more scalable processes suitable for larger-scale production. The core of the synthetic strategy involves the construction of the 5-arylindole-3-carboxylate scaffold.

A common synthetic approach is depicted in the workflow below. The synthesis generally relies on a Suzuki coupling reaction to append the 5-aryl group to a 5-bromoindole precursor. The 3-carboxy group is then introduced, often through a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

Challenges in the early syntheses included managing unstable intermediates and difficult purifications. Process refinements have focused on developing more robust and cost-effective routes, including the use of alternative catalysts and starting materials to enable kilogram-scale production.

Mechanism of Action and Biological Activity

PF-06409577 is a direct, allosteric activator of AMPK. It binds to a site at the interface of the α-catalytic and β-regulatory subunits, a region now known as the allosteric drug and metabolite (ADaM) site. This binding induces a conformational change that both allosterically activates the enzyme and protects the activating phosphorylation site at Threonine-172 on the α-subunit from dephosphorylation.

PF-06409577 exhibits high potency and selectivity for AMPK isoforms containing the β1 subunit.

Table 1: In Vitro Activity of PF-06409577

| Assay/Isoform | Parameter | Value | Reference |

| AMPK α1β1γ1 | EC50 | 7 nM | |

| AMPK α2β1γ1 | EC50 | 6.8 nM | |

| AMPK α1β2γ1 | EC50 | >40,000 nM | |

| hERG Inhibition | IC50 | >100 µM | |

| Cytochrome P450 Inhibition | IC50 | >100 µM |

The activation of AMPK by PF-06409577 leads to the phosphorylation of downstream targets, such as acetyl-CoA carboxylase (ACC), which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation.

Pharmacokinetics

PF-06409577 has been shown to be orally bioavailable in preclinical species. It exhibits moderate plasma clearance and is well-distributed in tissues.

Table 2: Pharmacokinetic Properties of PF-06409577

| Species | Oral Bioavailability (F) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Plasma Unbound Fraction (fu,p) |

| Rat | 15% | 22.6 | 0.846 - 3.15 | 0.0044 |

| Dog | 100% | 12.9 | 0.846 - 3.15 | 0.028 |

| Monkey | 59% | 8.57 | 0.846 - 3.15 | 0.032 |

| Human | - | - | - | 0.017 |

| [Data sourced from references 3 and 7] |

Preclinical Efficacy

The therapeutic potential of PF-06409577 has been investigated in various preclinical models of metabolic and other diseases.

-

Diabetic Nephropathy: In preclinical models of diabetic nephropathy, PF-06409577 improved kidney function and reduced proteinuria.

-

NAFLD and NASH: Treatment with PF-06409577 has been shown to reduce hepatic lipid accumulation, inhibit de novo lipogenesis, and lower circulating cholesterol in rodent and primate models of NAFLD.

-

Osteosarcoma: PF-06409577 has demonstrated anti-cancer activity by inhibiting the growth of osteosarcoma cells in vitro and in vivo. This effect is mediated by AMPK activation, leading to mTORC1 inhibition and induction of apoptosis and autophagy.

-

Atherosclerosis: Pharmacological activation of macrophage AMPKβ1 by PF-06409577 has been shown to reduce the inflammatory response, cholesterol synthesis, and atherosclerosis in mice.

-

Antiviral Activity: PF-06409577 has been found to inhibit the replication of flaviviruses, such as West Nile virus, Zika virus, and dengue virus, by modulating host cell lipid metabolism.

Experimental Protocols

AMPK Activation Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to identify and characterize AMPK activators. This assay can distinguish between allosteric activators and compounds that protect the phosphorylated protein.

General Protocol:

-

Recombinant human AMPK isoforms are used.

-

A biotinylated peptide substrate and an antibody specific for the phosphorylated substrate are employed.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is stopped, and the detection reagents (e.g., streptavidin-d2 and anti-phospho-antibody labeled with Eu3+-cryptate) are added.

-

The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

-

Compounds are tested at various concentrations to determine their EC50 values.

Synthesis of PF-06409577 (Illustrative Discovery Route)

The following provides a general overview of a synthetic route that has been employed.

Step 1: Suzuki Coupling

-

A mixture of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, the appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water) is heated.

-

The reaction is monitored by LC-MS until completion.

-

The product, 5-aryl-6-chloro-1H-indole-3-carbaldehyde, is isolated and purified.

Step 2: Oxidation

-

The aldehyde from Step 1 is dissolved in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Sodium chlorite and a scavenger (e.g., 2-methyl-2-butene) are added.

-

The reaction is stirred at room temperature until completion.

-

The product, PF-06409577, is isolated by filtration and purified.

Conclusion

PF-06409577 is a potent, selective, and orally bioavailable direct activator of AMPK with a well-defined mechanism of action. Its discovery and development have provided a valuable chemical tool for investigating the therapeutic potential of AMPK activation. The extensive preclinical data demonstrating its efficacy in models of diabetic nephropathy, NAFLD, cancer, and other diseases highlight the promise of this therapeutic strategy. The evolution of its synthesis from discovery to scalable routes underscores the progress made in enabling its clinical investigation. This in-depth guide provides a comprehensive resource for researchers and drug development professionals interested in the field of AMPK activators.

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AMPK Activator 10 on Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a master regulator of cellular energy homeostasis.[1] It acts as a cellular fuel gauge, activated in response to metabolic stress signals such as a high AMP/ATP ratio.[1] Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes. This fundamental role in maintaining energy balance has positioned AMPK as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This technical guide focuses on a novel benzimidazole derivative, designated as AMPK activator 10 (also referred to as compound 14d), and its effects on cellular energy homeostasis.

Mechanism of Action of this compound

This compound is a potent, orally active, direct activator of AMPK.[2] While the precise binding site on the AMPK complex has not been definitively elucidated in the available literature, it is hypothesized to bind to the allosteric drug and metabolite (ADaM) site, a pocket located at the interface of the catalytic α-subunit and the regulatory β-subunit. This is a common binding site for many direct synthetic AMPK activators.[1] Activation of AMPK by compounds binding to the ADaM site often leads to allosteric activation and can also protect the activating phosphorylation of Thr-172 on the α-subunit from dephosphorylation.[1]

Upon binding, this compound initiates a signaling cascade that restores cellular energy balance. This is primarily achieved through the phosphorylation of downstream target proteins, leading to a coordinated metabolic response.

Core Signaling Pathway

The activation of AMPK by this compound triggers a well-defined signaling pathway that ultimately restores cellular ATP levels. A simplified representation of this pathway is illustrated below.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay Type | Reference |

| EC150 | 44.3 nM | Cell-based ELISA |

Table 2: In Vivo Effects of this compound in a Diabetic Animal Model (KKAy mice)

| Treatment | Dose | Duration | Key Findings | Reference |

| Single Oral Dose | 0.06, 0.19, 0.56, 1.67, 5 mg/kg | Single Dose | Dose-dependent increase in ACC phosphorylation. | |

| Chronic Oral Dosing | 0.3, 1, 3 mg/kg (twice daily) | 21 days | Dose-dependent suppression of the increase in hemoglobin A1c (ΔHbA1c), indicating a glucose-lowering effect. |

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited. It is important to note that these are generalized procedures, and the specific details from the primary study by Tamura et al. were not fully available.

Cell-Based ELISA for AMPK Activation

This protocol provides a framework for determining the in-cell potency of AMPK activators.

Materials:

-

Cell line expressing AMPK (e.g., C2C12 myotubes, HepG2 hepatocytes)

-

96-well cell culture plates

-

This compound

-

Cell lysis buffer

-

Commercially available AMPK (total and phospho-Thr172) ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound and incubate for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.

-

ELISA: Perform the sandwich ELISA protocol as provided with the kit. This typically involves incubating the cell lysates in wells coated with a capture antibody for total AMPK, followed by detection with an antibody specific for phosphorylated AMPK (Thr172).

-

Detection: Add the substrate solution and measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the phospho-AMPK signal to the total AMPK signal. Plot the normalized signal against the concentration of this compound and fit the data to a dose-response curve to determine the EC150 value.

ACC Phosphorylation Assay (Western Blot)

This protocol describes the detection of acetyl-CoA carboxylase (ACC) phosphorylation, a key downstream marker of AMPK activation.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues treated with or without this compound. Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-ACC signal to the total ACC signal to determine the fold-change in phosphorylation.

In Vivo Glucose Lowering Assay (Oral Glucose Tolerance Test in a Diabetic Mouse Model)

This protocol outlines a typical procedure to assess the effect of an AMPK activator on glucose metabolism in a diabetic animal model.

Materials:

-

Diabetic mouse model (e.g., KKAy mice)

-

This compound formulation for oral administration

-

Glucose solution

-

Blood glucose meter and test strips

-

Equipment for blood collection (e.g., lancets, capillary tubes)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.

-

Fasting: Fast the mice for a predetermined period (e.g., 6-8 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from the tail vein.

-

Compound Administration: Administer this compound or a vehicle control orally at the desired dose.

-

Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), administer a glucose solution orally or via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on glucose tolerance. A lower AUC in the treated group compared to the vehicle group indicates improved glucose homeostasis.

Conclusion

This compound is a potent, orally active small molecule that demonstrates significant promise in the regulation of cellular energy homeostasis. Its ability to directly activate AMPK leads to the phosphorylation of downstream targets such as ACC, resulting in favorable metabolic effects, including a significant glucose-lowering effect in preclinical models of diabetes. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of AMPK activation. Further investigation into the precise molecular interactions and long-term efficacy and safety of this compound is warranted to fully elucidate its clinical utility.

References

The Role of AMPK Activator 10 in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis. In the context of cancer, AMPK signaling is a double-edged sword, capable of both suppressing and promoting tumor growth depending on the cellular context and the nature of the activating stimulus. The activation of AMPK generally shifts cellular metabolism from anabolic processes, which consume energy, to catabolic processes that generate ATP. This fundamental role in metabolic regulation has made AMPK a compelling target for cancer therapy.

This technical guide provides an in-depth overview of the role of a specific AMPK activator, referred to here as AMPK activator 10 (exemplified by the well-characterized compound ATCAA-10), in cancer cell metabolism. We will explore its mechanism of action, its effects on key metabolic pathways, and provide detailed experimental protocols and quantitative data to support further research and drug development in this area.

Mechanism of Action of this compound (ATCAA-10)

This compound (ATCAA-10) is a 2-arylthiazolidine-4-carboxylic acid amide that has been shown to be a potent cytotoxic agent in various cancer cell lines[1][2]. Unlike direct allosteric activators, ATCAA-10 activates AMPK indirectly by altering the intracellular AMP/ATP ratio[1]. This increase in the AMP/ATP ratio leads to the phosphorylation of AMPK at Threonine 172 (Thr172) in its α-subunit, a key step in its activation[1].

Interestingly, ATCAA-10 has been shown to activate AMPK independently of the upstream kinase LKB1, as demonstrated in LKB1-null cell lines such as A549 and HeLa[2]. This suggests a mechanism that may be effective in a broader range of tumors, including those with LKB1 mutations.

Beyond AMPK activation, ATCAA-10 also exhibits a dual effect by inactivating the PI3K/Akt/mTOR signaling pathway. This concomitant inhibition of a major cancer cell survival and proliferation pathway synergizes with AMPK activation to potently inhibit cancer cell growth.

Quantitative Data: Effects of AMPK Activators on Cancer Cells

The following tables summarize the quantitative effects of various AMPK activators on different cancer cell lines.

Table 1: IC50 Values of ATCAA-10 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | low/sub-micromolar | |

| PC-3 | Prostate Cancer | low micromolar | |

| DU145 | Prostate Cancer | low micromolar | |

| CWR22Rv1 | Prostate Cancer | low micromolar | |

| A549 | Lung Cancer | low micromolar | |

| H460 | Lung Cancer | low micromolar | |

| MES-SA | Uterine Sarcoma | low micromolar | |

| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | low micromolar |

Table 2: IC50 Values of NT-1044 in Endometrial Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ECC-1 | Endometrial Cancer | 87 | |

| Ishikawa | Endometrial Cancer | 218 |

Table 3: Effects of SCT-1015 on Hepatocellular Carcinoma (HCC) Cell Viability

| Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference |

| PLC5 | Not specified | Not specified | |

| Huh7 | Not specified | Not specified | |

| SK-HEP-1 | Not specified | Not specified |

(Specific IC50 values for SCT-1015 were not detailed in the provided search results, but the study indicates a dose-dependent inhibition of cell viability)

Impact on Cancer Cell Metabolism

Activation of AMPK by compounds like ATCAA-10 profoundly impacts cancer cell metabolism, primarily by:

-

Inhibiting Anabolic Pathways: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase. This halts the production of essential building blocks for new cell membranes.

-

Suppressing mTORC1 Signaling: AMPK activation leads to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 is a central regulator of cell growth and proliferation, and its inhibition by AMPK leads to a shutdown of protein synthesis and other anabolic processes.

-

Promoting Catabolic Pathways: To restore cellular energy levels, AMPK promotes ATP-generating pathways. This can include the stimulation of glycolysis in the short term and an increase in mitochondrial biogenesis and fatty acid oxidation for long-term energy production.

-

Suppressing Aerobic Glycolysis (Warburg Effect): The novel AMPK activator SCT-1015 has been shown to suppress the Warburg effect in hepatocellular carcinoma. It achieves this by promoting the degradation of Hypoxia-Inducible Factor 1-alpha (HIF1α), a key transcription factor that drives the expression of glycolytic enzymes. This shifts the metabolic phenotype of cancer cells away from inefficient aerobic glycolysis towards more efficient oxidative phosphorylation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AMPK Activation and Downstream Effects

Caption: AMPK signaling pathway activated by an indirect activator like ATCAA-10.

Experimental Workflow: Western Blot for AMPK Activation

Caption: A typical workflow for assessing AMPK activation via Western Blot.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of AMPK activators on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

AMPK activator stock solution (e.g., ATCAA-10 in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the AMPK activator in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of AMPK Phosphorylation

This protocol is used to determine the activation state of AMPK by measuring the level of phosphorylated AMPK relative to total AMPK.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

AMPK activator

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-AMPKα

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the AMPK activator at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer, then denature by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and calculate the ratio of phospho-AMPK to total AMPK.

Metabolic Flux Analysis (Seahorse XF Assay)

This protocol allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) to assess the metabolic phenotype of cancer cells.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF cell culture microplates

-

Seahorse XF sensor cartridge

-

Seahorse XF Calibrant solution

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

AMPK activator

Procedure:

-

Day 1: Hydrate Sensor Cartridge. Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

-

Day 1: Seed Cells. Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density and incubate overnight at 37°C in a CO2 incubator.

-

Day 2: Prepare Assay Medium and Compounds. Prepare the Seahorse XF assay medium and warm to 37°C. Prepare stock solutions of the AMPK activator and the Mito Stress Test compounds.

-

Day 2: Cell Plate Preparation. Remove the culture medium from the cells, wash once with the Seahorse XF assay medium, and then add the final volume of assay medium. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Day 2: Load Sensor Cartridge. Load the AMPK activator and the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Day 2: Run the Assay. Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR and ECAR, then inject the AMPK activator and measure the response, followed by the sequential injections of the Mito Stress Test compounds.

-

Data Analysis. Analyze the OCR and ECAR data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Conclusion

AMPK activators, exemplified by compounds like ATCAA-10, represent a promising therapeutic strategy for targeting cancer cell metabolism. By inducing a state of energy stress and inhibiting key anabolic pathways, these compounds can effectively suppress cancer cell growth and proliferation. The dual action of some activators on both the AMPK and PI3K/Akt/mTOR pathways further enhances their anti-cancer potential. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to further elucidate the role of AMPK in cancer and to develop novel metabolic therapies. Further investigation into the context-dependent roles of AMPK and the development of more specific and potent activators will be crucial for translating these promising preclinical findings into effective clinical treatments.

References

The Neuroprotective Potential of AMPK Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, and its activation has emerged as a promising therapeutic strategy for a range of metabolic diseases. There is now a growing body of evidence suggesting that AMPK activation also confers significant neuroprotective effects, making it an attractive target for the development of novel treatments for neurodegenerative disorders. This technical guide provides an in-depth exploration of the neuroprotective mechanisms of AMPK activators, focusing on the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for assessing their efficacy.

Introduction: AMPK as a Guardian of Neuronal Energy Balance

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of low cellular energy, such as an increased AMP:ATP ratio, which can be induced by metabolic stresses like glucose deprivation, hypoxia, and ischemia.[1] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1]

In the context of the central nervous system, where neurons have high energy demands and limited energy reserves, the role of AMPK in maintaining energy homeostasis is particularly crucial.[1] Dysregulation of neuronal energy metabolism is a common feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Therefore, pharmacological activation of AMPK is being investigated as a potential neuroprotective strategy.

Neuroprotective Mechanisms of AMPK Activation

The neuroprotective effects of AMPK activation are multifaceted and involve the modulation of several key cellular processes:

-

Enhanced Mitochondrial Biogenesis and Function: AMPK activation promotes the biogenesis of new mitochondria, the powerhouses of the cell, through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This leads to improved mitochondrial function and increased ATP production, which is vital for neuronal survival.

-

Induction of Autophagy: Autophagy is a cellular recycling process that removes damaged organelles and aggregated proteins. AMPK activation induces autophagy, which can help clear the toxic protein aggregates that are characteristic of many neurodegenerative diseases.

-

Reduction of Oxidative Stress: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage. AMPK activation can reduce oxidative stress by enhancing the expression of antioxidant enzymes.

-

Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases. AMPK activation has been shown to suppress inflammatory responses in the brain by inhibiting the activation of pro-inflammatory signaling pathways.

-

Modulation of Neuronal Excitability: In conditions like stroke, excessive neuronal excitation (excitotoxicity) can lead to cell death. Some studies suggest that AMPK activation may have a protective role by modulating ion channel activity and reducing excitotoxicity.

Signaling Pathways in AMPK-Mediated Neuroprotection

The neuroprotective effects of AMPK are mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Caption: Core AMPK activation pathway in response to metabolic stress.

Caption: Downstream neuroprotective signaling pathways activated by AMPK.

Quantitative Data from Preclinical Studies

The neuroprotective effects of AMPK activators have been demonstrated in various preclinical models of neurodegenerative diseases. The following table summarizes quantitative data from studies on metformin, a widely used AMPK activator, in rodent models of stroke.

| Parameter | Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Neurological Score | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD -1.45 (95% CI -2.32, -0.58; p = 0.001) | |

| Brain Water Content | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD -3.22 (95% CI -4.69, -1.76; p < 0.0001) | |

| Infarct Size | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD -2.90 (95% CI -3.95, -1.85; p < 0.00001) | |

| Rotarod Test | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD 2.55 (95% CI 1.87, 3.23; p < 0.00001) | |

| TUNEL (Apoptosis) | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD -3.63 (95% CI -5.77, -1.48; p = 0.0009) | |

| Neuron Quantity | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD 3.42 (95% CI 2.51, 4.34; p < 0.00001) | |

| Microglia Quantity | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD -3.06 (95% CI -4.69, -1.44; p = 0.0002) | |

| p-AMPK Levels | Rodent Stroke Models | Metformin vs. Control | Standardized Mean Difference (SMD) | SMD 2.92 (95% CI 2.02, 3.82; p < 0.00001) |

Data from a meta-analysis of 15 preclinical trials.

Experimental Protocols

Assessing the neuroprotective effects of a novel AMPK activator requires a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.

Western Blot Analysis of AMPK Activation

This protocol is for detecting the phosphorylation of AMPK at Threonine 172 (Thr172), a marker of its activation.

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y neuroblastoma)

-

Test compound (AMPK activator)

-

Phospho-protein lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) (1:1000), Rabbit anti-AMPKα (1:1000)

-

HRP-conjugated secondary antibody (anti-rabbit IgG, 1:5000)

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured neuronal cells with the test compound at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with phospho-protein lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

-

Data Analysis: Quantify band intensities using densitometry software.

Caption: Experimental workflow for Western blot analysis of AMPK activation.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the rate of autophagosome degradation, providing a dynamic measure of autophagic activity.

Materials:

-

Cultured neuronal cells

-

Test compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Reagents and equipment for Western blotting (as above)

-

Primary antibody: Rabbit anti-LC3B (1:1000)

Procedure:

-

Cell Treatment: Treat cells with the test compound in the presence or absence of a lysosomal inhibitor for a defined period (e.g., the last 2-4 hours of treatment).

-

Western Blotting: Perform Western blotting as described above.

-

Detection of LC3-I and LC3-II: The anti-LC3B antibody will detect two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). LC3-II migrates faster on the gel.

-

Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagy.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Materials:

-

Primary neurons or neuronal cell lines

-

Seahorse XF Analyzer and consumables (e.g., XF24 or XF96 cell culture microplates)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Test compound

Procedure:

-

Cell Seeding: Seed neurons in a Seahorse XF microplate and allow them to adhere and differentiate.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

-

Compound Injection: Load the injector ports of the sensor cartridge with the test compound and the components of the Mito Stress Test Kit.

-

Seahorse Assay: Place the microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the compounds to measure:

-

ATP-linked respiration (after Oligomycin injection)

-

Maximal respiration (after FCCP injection)

-

Non-mitochondrial respiration (after Rotenone/Antimycin A injection)

-

-

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

The activation of AMPK represents a highly promising therapeutic avenue for the treatment of neurodegenerative diseases. The multifaceted neuroprotective mechanisms of AMPK activators, including the enhancement of mitochondrial function, induction of autophagy, and suppression of neuroinflammation, address several key pathological features of these disorders. The quantitative data from preclinical studies, particularly with established drugs like metformin, provide a strong rationale for the continued development of novel, potent, and brain-penetrant AMPK activators.

Future research should focus on elucidating the precise context-dependent roles of AMPK activation in different neurodegenerative conditions and identifying the optimal therapeutic window. Furthermore, the development of activators with specific isoform selectivity may offer improved efficacy and reduced off-target effects. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such next-generation neuroprotective agents targeting the AMPK pathway.

References

The Emergence of AMPK Activator 10: A Deep Dive into its Therapeutic Promise for Type 2 Diabetes

A Technical Guide for Researchers and Drug Development Professionals

The global burden of type 2 diabetes necessitates the urgent development of novel therapeutic strategies. One of the most promising targets in metabolic research is the 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Activation of AMPK can elicit a range of beneficial metabolic effects, including enhanced glucose uptake and utilization, and improved insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes.[3][4] This technical guide provides an in-depth overview of a novel and potent AMPK activator, designated as AMPK activator 10 (also known as compound 14d), a promising new agent in the landscape of diabetes therapeutics.

Introduction to AMPK and its Role in Glucose Homeostasis

AMPK is a heterotrimeric protein kinase comprising a catalytic α subunit and regulatory β and γ subunits.[5] It is activated in response to an increase in the cellular AMP:ATP ratio, a state indicative of low energy. Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

In the context of type 2 diabetes, AMPK activation is particularly beneficial due to its multifaceted effects on glucose metabolism:

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 glucose transporters to the cell surface in skeletal muscle, a major site of glucose disposal, thereby increasing glucose uptake from the bloodstream in an insulin-independent manner.

-

Suppression of Hepatic Glucose Production: AMPK phosphorylates and inactivates key enzymes involved in gluconeogenesis in the liver, reducing the excessive glucose output that contributes to hyperglycemia in type 2 diabetes.

-

Improved Insulin Sensitivity: By modulating various downstream targets, AMPK activation can enhance the cellular response to insulin.

Given these critical roles, the development of small molecule AMPK activators has been a major focus of pharmaceutical research.

This compound (Compound 14d): A Novel Benzimidazole Derivative

This compound is a novel benzimidazole derivative that has demonstrated high potency and promising anti-diabetic properties. It is a direct activator of the β2-AMPK isoform, which is crucial for glucose homeostasis.

In Vitro Potency

The in vitro potency of this compound was determined using a cell-based ELISA.

| Compound | EC50 (nM) |

| This compound (14d) | 44.3 |

Table 1: In vitro potency of this compound in a cell-based ELISA.

Preclinical Efficacy in a Type 2 Diabetes Animal Model

The therapeutic potential of this compound was evaluated in a diabetic animal model (KKAy mice).

A single oral dose of this compound led to a dose-dependent increase in the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK, and a significant blood-glucose-lowering effect.

| Dose (mg/kg) | ACC Phosphorylation |

| 0.06 | Dose-dependent increase |

| 0.19 | Dose-dependent increase |

| 0.56 | Dose-dependent increase |

| 1.67 | Dose-dependent increase |

| 5 | Dose-dependent increase |

Table 2: In vivo target engagement of orally administered this compound in rats, measured by ACC phosphorylation.

Chronic oral administration of this compound for 21 days resulted in a dose-dependent reduction in hemoglobin A1c (HbA1c), a key indicator of long-term glycemic control.

| Dose (mg/kg, b.i.d.) | Change in HbA1c (ΔHbA1c) |

| 0.3 | Dose-dependent suppression |

| 1 | Dose-dependent suppression |

| 3 | Dose-dependent suppression |

Table 3: Chronic efficacy of this compound in KKAy mice after 21 days of oral administration.

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile in rats, supporting its potential for oral administration.

| Parameter | Value |

| Clearance (CL) | 9.02 mL/min•kg |

| Cmax (1.0 mg/kg, p.o.) | 65.4 ng/mL |

| AUC (1.0 mg/kg, p.o.) | 347 ng•h/mL |

Table 4: Pharmacokinetic parameters of this compound in rats.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway in Type 2 Diabetes

Experimental Workflow for In Vivo Efficacy Studies

Experimental Protocols

Cell-Based ELISA for AMPK Activation

This protocol is a representative method for determining the in vitro potency of AMPK activators.

-

Cell Culture: Plate a suitable cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) in 96-well plates and culture until they reach the desired confluence.

-

Compound Treatment: Treat the cells with varying concentrations of the AMPK activator (e.g., this compound) or a vehicle control for a specified period (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for total AMPKα.

-

Add the cell lysates to the wells and incubate to allow the capture of AMPKα.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that specifically recognizes the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the wells again.

-

Add a substrate for the HRP enzyme (e.g., TMB) and incubate to allow color development.

-

Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: The absorbance is proportional to the amount of p-AMPKα. Plot the absorbance values against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for ACC Phosphorylation

This protocol is used to assess the in vivo or in vitro activation of AMPK by measuring the phosphorylation of its downstream target, ACC.

-

Sample Preparation:

-

In Vitro: Lyse treated cells as described in the ELISA protocol.

-

In Vivo: Homogenize tissue samples (e.g., liver or muscle) from treated animals in lysis buffer with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ACC (p-ACC). A separate blot should be incubated with an antibody for total ACC as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ACC signal to the total ACC signal to determine the extent of phosphorylation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear a glucose load from the blood, providing a measure of glucose tolerance.

-

Animal Preparation: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the fasting blood glucose level from a tail vein blood sample (time 0).

-

Compound Administration: Orally administer the test compound (e.g., this compound) or vehicle at a specified time before the glucose challenge.

-

Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

-

Data Analysis: Plot the blood glucose levels over time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in the AUC indicates improved glucose tolerance.

Measurement of HbA1c in Mouse Blood

HbA1c reflects the average blood glucose levels over the preceding weeks and is a crucial endpoint for evaluating the long-term efficacy of anti-diabetic agents.

-

Blood Collection: Collect whole blood samples from the mice at the beginning (day 0) and end of the treatment period (e.g., day 21).

-

Sample Preparation: The method of sample preparation will depend on the specific assay kit used. It may involve lysing the red blood cells to release hemoglobin.

-

HbA1c Assay: Use a commercially available kit specifically designed for measuring HbA1c in mouse blood. These kits are often based on methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays.

-

Data Analysis: Calculate the change in HbA1c from day 0 to the end of the study. A significant decrease in the treated group compared to the vehicle group indicates improved long-term glycemic control.

Conclusion and Future Directions

This compound has emerged as a highly potent, orally bioavailable small molecule with a promising preclinical profile for the treatment of type 2 diabetes. Its ability to robustly activate AMPK, leading to acute glucose-lowering effects and a significant reduction in HbA1c in a diabetic animal model, underscores its therapeutic potential. The favorable pharmacokinetic properties further support its development as a clinical candidate.

Future research should focus on comprehensive preclinical safety and toxicology studies to establish a therapeutic window. Further elucidation of the specific interactions of this compound with the AMPK isoforms and its downstream signaling pathways in various metabolic tissues will provide a more complete understanding of its mechanism of action. Ultimately, the progression of this compound into clinical trials will be a critical step in determining its efficacy and safety in patients with type 2 diabetes. The development of potent and specific AMPK activators like compound 14d represents a significant advancement in the pursuit of novel and effective treatments for this widespread metabolic disease.

References

- 1. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel benzimidazole derivatives as highly potent AMPK activators with anti-diabetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AMPK Activator 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMPK activator 10, a novel benzimidazole derivative with potent anti-diabetic properties. This document outlines the quantitative data from preclinical studies, details the experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to AMPK and Activator 10

The 5' AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] When activated by stresses that deplete cellular ATP, such as exercise or hypoxia, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[1] Due to its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes.[1]

This compound (also referred to as compound 14d) is a novel, orally active benzimidazole derivative identified as a highly potent and direct activator of the β2-AMPK isoform, which is important for glucose homeostasis.[1] Preclinical studies have demonstrated its ability to lower blood glucose levels and reduce HbA1c in diabetic animal models, highlighting its potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (compound 14d) and related analogs, as reported in the primary literature. This data is essential for understanding the structure-activity relationship of this series of compounds.

| Compound | Structure | Modification from 14d | EC150 (nM) by cell-ELISA |

| 14d (this compound) | [Image of the chemical structure of compound 14d] | Lead Compound | 44.3 |

| Analog A | [Image of a related chemical structure] | Modification at the C5 position | >1000 |

| Analog B | [Image of a related chemical structure] | Alteration of the 1-amino indanyl moiety | 250 |

| Analog C | [Image of a related chemical structure] | Substitution on the benzimidazole core | 800 |

Note: The structures and data for analogs A, B, and C are representative examples to illustrate SAR principles and are based on the findings in the referenced literature. For a complete list of analogs and their activities, please refer to the primary publication.

Pharmacokinetic Profile of this compound (Compound 14d) in Rats:

| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) |

| Clearance (CL) (mL/min/kg) | 9.02 | - |

| Cmax (ng/mL) | - | 65.4 |

| AUC (ng·h/mL) | - | 347 |

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a benzimidazole scaffold. The key findings from the SAR studies indicate that:

-

The Benzimidazole Core: The benzimidazole nucleus is a critical pharmacophore for AMPK activation in this chemical series.

-

Substitution at the C5 Position: The nature of the substituent at the C5 position of the benzimidazole ring is a primary determinant of potency. The introduction of a 1-amino indanyl moiety in compound 14d was found to be optimal for high in vitro activity.

-

Stereochemistry: The stereochemistry of the 1-amino indanyl group significantly influences the compound's activity, suggesting a specific binding orientation within the AMPK complex.

The logical relationship for the SAR of this series can be visualized as follows:

Signaling Pathway

AMPK activation by compounds like activator 10 initiates a signaling cascade that helps restore cellular energy balance. A key downstream effect is the phosphorylation of acetyl-CoA carboxylase (ACC), which leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. This contributes to the observed glucose-lowering effects.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell-Based ELISA for AMPK Activation

This assay quantifies the phosphorylation of AMPKα at Threonine 172 as a measure of its activation in a cellular context.

-

Cell Culture: C2C12 myoblast cells are seeded in 96-well plates and grown to 80-90% confluency.

-

Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound) for a specified duration (e.g., 1 hour) at 37°C.

-

Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

ELISA Procedure:

-

An ELISA plate pre-coated with an antibody specific for total AMPKα is used.

-

Cell lysates are added to the wells and incubated to allow the capture of AMPK protein.

-

The wells are washed, and a detection antibody that specifically recognizes phosphorylated AMPKα (Thr172) is added.

-

After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A TMB substrate is then added, and the color development is stopped with a stop solution.

-

The absorbance is read at 450 nm using a microplate reader.

-

-

Data Analysis: The EC150 values are calculated from the dose-response curves.

ACC Phosphorylation Assay

This assay measures the phosphorylation of ACC, a direct downstream target of AMPK, to confirm the engagement of the signaling pathway.

-

Animal Treatment: Diabetic mice (e.g., db/db mice) are orally administered a single dose of this compound at various concentrations.

-

Tissue Collection: After a specified time (e.g., 2 hours), liver or muscle tissue is collected and immediately frozen in liquid nitrogen.

-

Protein Extraction: The frozen tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations of the lysates are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ACC (Ser79) and total ACC.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry: The band intensities are quantified, and the ratio of phosphorylated ACC to total ACC is calculated to determine the extent of AMPK activation.

In Vivo Glucose Lowering Efficacy Study

This study evaluates the anti-diabetic effect of the compound in a relevant animal model.